5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide
Description
The compound 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide features a furan ring substituted with bromine at position 5, linked via a carboxamide group to an ethyl chain terminating in a 6-oxopyridazin-1(6H)-yl moiety. Key structural attributes include:
- Furan core: A five-membered oxygen-containing heterocycle with bromine at position 5, enhancing lipophilicity and steric bulk.
- Pyridazinone ring: A six-membered lactam (1,2-diazin-6-one) capable of hydrogen bonding via its carbonyl group.
- Molecular weight: Estimated at ~299 g/mol, adhering to drug-likeness guidelines (Rule of Five).
Properties
IUPAC Name |
5-bromo-N-[2-(6-oxopyridazin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3/c12-9-4-3-8(18-9)11(17)13-6-7-15-10(16)2-1-5-14-15/h1-5H,6-7H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWROKFMDIQODGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: Synthesis typically starts with commercially available furan-2-carboxylic acid, bromine, and 6-oxopyridazine.
Bromination: The furan-2-carboxylic acid undergoes bromination using bromine or N-bromosuccinimide (NBS) under light or heat, yielding 5-bromo-furan-2-carboxylic acid.
Formation of Ethylamide: The brominated product is then reacted with 2-(6-oxopyridazin-1(6H)-yl)ethylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, facilitating the formation of 5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide.
Industrial Production Methods: Large-scale production of this compound involves optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalytic systems to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom makes the compound susceptible to nucleophilic substitution, where it can be replaced by various nucleophiles, resulting in different derivatives.
Reduction Reactions: The carbonyl groups present can undergo reduction to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The furan ring and the ethylamine moiety can be further oxidized under strong oxidative conditions, leading to carboxylation or deamination products.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like DMF or DMSO, and sometimes a base (e.g., potassium carbonate).
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution products with varied functional groups depending on the nucleophile used.
Reduced derivatives with alcohol or amine functionalities.
Oxidized compounds featuring carboxyl groups or other oxidation states.
Scientific Research Applications
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide finds its use in several scientific domains:
Chemistry: As a precursor or intermediate in the synthesis of complex organic molecules, particularly in heterocyclic chemistry and organobromine compounds.
Biology: Its derivatives could be explored for bioactive properties, including enzyme inhibition or as molecular probes.
Industry: Possible uses in the development of materials with specific electronic or optical properties, leveraging its unique chemical structure.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. Its bromine atom can participate in halogen bonding, affecting the binding to biological macromolecules. The oxopyridazine moiety may interact with enzyme active sites or receptors, modulating their activity. Additionally, the furan ring contributes to the overall electronic distribution and stability of the compound, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazine Derivatives
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)
- Structure: Contains a pyridazinone core with a benzyloxy group and benzenesulfonamide substituent.
- Key differences: The sulfonamide group in 5a increases polarity and acidity compared to the furan carboxamide in the target compound.
- Synthesis : Uses benzyl bromide and potassium carbonate in DMF, suggesting the target compound’s ethylpyridazinyl group may employ similar alkylation strategies.
Indole-Oxadiazole Hybrids
5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide (Compound 6e)
- Structure : Combines an indole core with oxadiazole and cyclopropyl groups.
- Key differences: Oxadiazole (electron-deficient) vs. pyridazinone (hydrogen-bond donor/acceptor). Indole’s fused aromatic system may enhance π-π stacking but increase molecular weight (MW: ~500 g/mol).
- Functional role : Bromine in both compounds likely improves metabolic stability, but the target’s furan may offer simpler synthetic accessibility.
Fluorinated Furopyridine Analogs
5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Structure : Features a furopyridine core with fluorophenyl and trifluoroethyl groups.
- Key differences :
- Fluorine substituents enhance electronegativity and binding affinity but reduce lipophilicity compared to bromine.
- Trifluoroethyl group increases metabolic resistance but adds steric hindrance.
Sulfonamide-Containing Compounds
N-(5-Bromo-2-pyridinyl)-(2-(4-((2-aminosulfonyl)phenyl)phenylearbonyl)amino)-5-aminophenylcarboxamide
- Structure : Includes pyridinyl and sulfonamide groups.
- Key differences :
- Sulfonamide’s strong acidity (pKa ~10) contrasts with the target’s neutral carboxamide.
- Higher molecular weight (MW: 600 g/mol) may limit bioavailability.
Thiazole and Benzimidazole Derivatives
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
- Structure : Contains pyrimidine and sulfonamide moieties.
- Key differences :
- Pyrimidine’s nitrogen-rich structure enhances hydrogen bonding but complicates synthesis.
- Methoxy groups improve solubility relative to bromine’s lipophilicity.
Structural and Functional Comparison Table
Biological Activity
5-bromo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide (CAS Number: 1049549-48-5) is a synthetic organic compound with a complex structure that incorporates a furan moiety and a pyridazine derivative. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.12 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrN₃O₃ |
| Molecular Weight | 312.12 g/mol |
| CAS Number | 1049549-48-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The furan and pyridazine rings may facilitate these interactions, potentially leading to modulation of enzymatic activity or receptor signaling.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing furan and pyridazine structures can inhibit the growth of various pathogens, making them candidates for further exploration as antimicrobial agents .
Anticancer Potential
Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells. The presence of the bromine atom and the furan-pyridazine framework may enhance its interaction with cancer-related molecular targets, leading to cell cycle arrest and apoptosis.
Inhibition of Enzymatic Activity
The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For example, certain derivatives have been shown to act as inhibitors of serine proteases, which are implicated in various pathological conditions .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Anticancer Activity : In vitro assays revealed that the compound could inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway, highlighting its potential as an anticancer drug candidate.
- Enzyme Inhibition : Research showed that modifications to the structure could enhance the inhibitory effects on specific proteases, suggesting avenues for developing targeted therapies for protease-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
